![molecular formula C18H11Cl2N3 B2439850 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 890091-44-8](/img/structure/B2439850.png)
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications
Therapeutic Potential
The compound is part of the pyridopyrimidine class of molecules, which have shown a therapeutic interest and have been approved for use as therapeutics . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Anticancer Agents
Pyrido[2,3-d]pyrimidines, including this compound, have been studied as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Kinase Inhibitors
In medicinal chemistry, this compound serves as a scaffold for developing potent kinase inhibitors . These inhibitors are promising candidates for cancer therapy .
Treatment for Inflammatory Skin Disorders
The compound has also been studied for innovative treatments for inflammatory skin disorders like atopic dermatitis .
Antitumor Activity
The compound has shown good antitumor effects on carcinosarcoma in rats .
Inhibition of Dihydrofolate Reductase (DHFR)
The compound has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication .
Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold, to which 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine belongs, is an emerging scaffold in medicinal chemistry having a broad spectrum of activities . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the field of cancer treatment.
properties
IUPAC Name |
4-chloro-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-13-7-4-8-14(9-13)23-10-15(12-5-2-1-3-6-12)16-17(20)21-11-22-18(16)23/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSUVKWDMIEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.